molecular formula C12H10N2O2 B2438182 Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate CAS No. 113438-59-8

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Cat. No.: B2438182
CAS No.: 113438-59-8
M. Wt: 214.224
InChI Key: VLFBRVZBFMLNAS-UHFFFAOYSA-N
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Description

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of a cyanomethyl group and a methyl ester group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the acylation of m-toluic acid using sulfonyl chloride, followed by chlorination with liquid chlorine. The resulting intermediate undergoes esterification with non-aqueous methanol to form the ester. Finally, the ester is subjected to cyanation using sodium cyanide in the presence of toluene, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties

Biological Activity

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features an indole core, which is known for its ability to interact with various biological targets. The presence of the cyano and carboxylate groups enhances its binding affinity and biological activity. The compound's structure can be represented as follows:

C12H10N2O2\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in metabolic pathways, such as DNA gyrase and dihydrofolate reductase (DHFR), with reported IC50 values of 31.64 μM and 2.67 μM, respectively .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
  • Anticancer Properties : Its potential as an anticancer agent is under investigation, with preliminary studies indicating that it may induce apoptosis in cancer cells through various pathways.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound. The findings suggest that this compound not only inhibits bacterial growth but also exhibits a remarkable ability to disrupt biofilm formation, which is crucial for the survival of bacterial colonies.

Pathogen MIC (μg/mL) MBC (μg/mL) Biofilm Reduction (%)
Staphylococcus aureus0.220.25Significant
Staphylococcus epidermidis0.250.30Significant

Anticancer Activity

The anticancer potential of this compound is being explored through various in vitro assays. Preliminary results indicate that this compound may inhibit tumor cell proliferation and induce apoptosis.

  • Cell Lines Tested : Various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), have shown sensitivity to this compound.
  • Mechanism : The compound appears to activate apoptotic pathways, leading to increased caspase activity in treated cells.

Case Study 1: Antimicrobial Efficacy

In a study published by the ACS Omega journal, this compound demonstrated potent antimicrobial activity against E. coli and Pseudomonas aeruginosa. The study highlighted its ability to synergistically enhance the efficacy of conventional antibiotics like ciprofloxacin and ketoconazole .

Case Study 2: Anticancer Properties

Research conducted at a leading cancer research institute evaluated the effects of this compound on various cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability and increased apoptosis markers compared to control groups.

Properties

IUPAC Name

methyl 3-(cyanomethyl)-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)8-2-3-11-10(6-8)9(4-5-13)7-14-11/h2-3,6-7,14H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFBRVZBFMLNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113438-59-8
Record name Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate
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